(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
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Overview
Description
This compound is a structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivative . It has a molecular formula of C25H22ClN3O2S
and a molecular weight of 463.98
.
Synthesis Analysis
The compound has been synthesized through a multi-step procedure . The synthesis process involves the design of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of the compound has been characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using various techniques such as 1 H-NMR, 13 C-NMR, IR spectroscopy, and mass spectrometry .Scientific Research Applications
Antimicrobial Activity
Compounds related to (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone have been investigated for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives, including those similar to the compound , and observed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Mhaske et al. (2014) reported the synthesis of thiazolyl piperazin-1-yl methanone derivatives with moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antitumor Activity
Compounds structurally similar to this compound have shown potential in antitumor research. Bhole and Bhusari (2011) synthesized thiadiazol-3-yl methanones and observed inhibitory effects on various cancer cell lines, including leukemia, lung cancer, and renal cancer (Bhole & Bhusari, 2011).
Synthesis and Structural Analysis
The synthesis and structural exploration of related compounds have been a focus in research. Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing a piperazine moiety and confirmed their structure through X-ray crystal analysis (Lv, Ding, & Zhao, 2013). Additionally, Prasad et al. (2018) conducted structural characterization and Hirshfeld surface analysis of a morpholino methanone compound, offering insights into molecular interactions in the solid state (Prasad et al., 2018).
Selective Estrogen Receptor Modulator Research
Palkowitz et al. (1997) explored compounds similar to the one as selective estrogen receptor modulators (SERMs), demonstrating their potency in estrogen-dependent cell proliferation assays and their impact on bone tissue and serum lipids (Palkowitz et al., 1997).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Thiazole derivatives have been reported to affect the cyclooxygenase pathway, leading to the inhibition of prostaglandin synthesis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-17-10-11-21(26)23-22(17)27-25(32-23)29-14-12-28(13-15-29)24(30)18-6-5-9-20(16-18)31-19-7-3-2-4-8-19/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRBIFYGBGTIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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